molecular formula C15H22N4O3 B12867416 Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate

Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate

Cat. No.: B12867416
M. Wt: 306.36 g/mol
InChI Key: SPSADGKRZZGEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring fused pyran and pyrazole rings, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrano[2,3-c]pyrazole derivatives, including Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate, typically involves multicomponent reactions. One common method is the four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction can be catalyzed by various agents, such as nano-eggshell/Ti (IV) or sulfonated amorphous carbon, under solvent-free conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. Techniques such as microwave-assisted synthesis and the use of benign catalysts like potassium ter-butoxide in methanol solvent have been employed to enhance reaction efficiency and yield . These methods not only reduce reaction times but also minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of p38 MAP kinase, a key enzyme involved in inflammatory responses . This inhibition occurs through binding to the ATP-binding pocket and lipid-binding pocket of the enzyme, blocking its activity and downstream signaling pathways.

Comparison with Similar Compounds

Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate can be compared with other pyrano[2,3-c]pyrazole derivatives:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

ethyl 3-(cyclobutanecarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate

InChI

InChI=1S/C15H22N4O3/c1-4-22-14(21)19-12(17-13(20)9-6-5-7-9)10-8-16-15(2,3)11(10)18-19/h9,16H,4-8H2,1-3H3,(H,17,20)

InChI Key

SPSADGKRZZGEBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=C2CNC(C2=N1)(C)C)NC(=O)C3CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.